N-(4-acetylphenyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5/c1-17(28)18-6-8-21(9-7-18)26-25(30)16-32-24-15-31-22(12-23(24)29)14-27-11-10-19-4-2-3-5-20(19)13-27/h2-9,12,15H,10-11,13-14,16H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFVPCZLQZEDEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide, a compound featuring a complex structure, has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and other pharmacological effects, supported by relevant research findings and data.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C24H24N4O3 |
| Molecular Weight | 416.48 g/mol |
| CAS Number | 1251690-77-3 |
This structure incorporates a 4H-pyran moiety, which is known for various biological activities, including antibacterial and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that derivatives of the 4H-pyran structure exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli.
In one study, the minimum inhibitory concentrations (MICs) of related compounds were determined using the disk diffusion method. The results are summarized in Table 1.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 50 | Staphylococcus aureus |
| Compound B | 100 | Escherichia coli |
| N-(4-acetylphenyl)-2-((6... | 75 | Bacillus cereus |
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory effects. The presence of the acetamide group is associated with inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. Current studies on similar compounds indicate that they can serve as effective COX inhibitors, thus reducing inflammation.
Relaxant Activity
Further investigations into the relaxant properties of related compounds have demonstrated their efficacy in inducing smooth muscle relaxation. For example, one study reported an EC50 value of 25.9 ± 4.5 μM for a related derivative, indicating potent relaxant activity compared to theophylline (EC50: 158 μM), a known phosphodiesterase inhibitor .
Study on Antimicrobial Effects
A recent study evaluated the antimicrobial activity of various derivatives against multiple strains. The results showed that certain derivatives exhibited broad-spectrum activity against both gram-positive and gram-negative bacteria. The study concluded that modifications to the pyran ring could enhance antimicrobial potency.
Investigation of Anti-inflammatory Properties
In another case study focusing on anti-inflammatory effects, researchers synthesized several derivatives of the compound and tested them in vitro for COX inhibition. The findings indicated that some derivatives significantly reduced COX-2 activity, suggesting their potential as therapeutic agents in treating inflammatory diseases.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of the compound exhibit promising anticancer properties. For instance, compounds similar to N-(4-acetylphenyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide have shown significant growth inhibition against various cancer cell lines.
Case Study:
A study reported that a related compound demonstrated percent growth inhibitions (PGIs) of 86.61% against SNB-19 cells and 85.26% against OVCAR-8 cells. These findings suggest that modifications to the core structure can enhance anticancer efficacy .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory potential. Molecular docking studies have suggested that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response.
Research Findings:
In silico evaluations indicated that compounds with similar structures could effectively bind to the active site of 5-LOX, leading to a reduction in inflammatory markers. This positions this compound as a candidate for further development as an anti-inflammatory drug .
Synthesis and Structural Modifications
The synthesis of this compound involves several key steps that can be optimized for better yield and purity. The palladium-catalyzed reactions have been highlighted as efficient methods for synthesizing complex derivatives.
Table: Synthesis Overview
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Coupling | 4-Iodoacetophenone, Pd catalyst | Room temperature, N₂ atmosphere |
| 2 | Cyclization | Dihydroisoquinoline derivatives | Ethanol solvent |
| 3 | Purification | Ethyl acetate wash, silica gel chromatography | Reduced pressure |
These synthetic pathways allow for the introduction of various functional groups that can modulate biological activity and improve pharmacokinetic properties .
Chemical Reactions Analysis
Step 1: Pyran Ring Formation
The pyran ring system (4-oxo-4H-pyran) is synthesized via cyclization reactions . A plausible route involves:
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Michael addition of a nucleophile to a α,β-unsaturated ketone precursor.
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Dehydration or aldol condensation to form the six-membered ring.
Example Reaction :
Step 2: Dihydroisoquinoline Moiety Attachment
The dihydroisoquinoline group is introduced via nucleophilic substitution or coupling reactions . A likely pathway involves:
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Alkylation of the pyran’s hydroxyl group (if present) to form a tosylate/mesylate intermediate .
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Displacement by a dihydroisoquinoline-derived amine or nucleophile.
Example Reaction :
Step 3: Acetamide Group Installation
The acetamide group (N-(4-acetylphenyl)) is added via amide coupling :
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Activation of a carboxylic acid (e.g., using EDC/HATU) to form a reactive intermediate.
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Reaction with the 4-acetylphenylamine to form the amide bond .
Example Reaction :
Step 4: Ether Linkage Formation
The oxygen linkage between the pyran and acetamide groups is formed via SN2 substitution :
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Activation of the pyran’s hydroxyl group (e.g., as a tosylate).
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Nucleophilic attack by the acetamide’s oxygen.
Example Reaction :
Reaction Conditions
| Step | Reagents | Conditions | Key Considerations |
|---|---|---|---|
| Pyran ring formation | α,β-unsaturated ketone, base | Reflux in THF or DMF | Control of regioselectivity |
| Dihydroisoquinoline coupling | Dihydroisoquinolin-2-yl amine, NaH | DMF or DMSO, 0–5°C | Stereoselectivity of coupling |
| Acetamide coupling | EDC, HOBt, DIPEA | DMF, room temperature | Avoid hydrolysis |
| Ether formation | TsCl, pyridine, acetamide-O⁻ | Dichloromethane, –5°C to 0°C | Minimize side reactions |
Critical Challenges and Solutions
-
Pyran Ring Stability : The ketone group in the pyran may undergo tautomerization or degradation. Use acid-free conditions during coupling steps.
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Dihydroisoquinoline Reactivity : The amine group may undergo side reactions (e.g., oxidation). Protect it with Boc or benzyl groups during synthesis.
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Amide Coupling Efficiency : Use activating agents (e.g., HATU) and catalysts (e.g., DMAP) to enhance reaction yields .
Analytical and Purification Methods
| Method | Purpose | Key Parameters |
|---|---|---|
| HPLC | Purity assessment | Column: C18, mobile phase: MeOH/water |
| NMR | Structural confirmation | Peaks for pyran ketone (δ 200–220 ppm), amide (δ 165–175 ppm) |
| MS | Molecular weight verification | Expected m/z ≈ 366–400 |
Research Findings and Mechanism Insights
While direct biological data for this compound is unavailable in the provided sources, related pyran-dihydroisoquinoline derivatives (e.g., WO2018115591A1 , US11098032B2 ) demonstrate:
-
CYP11A1 inhibition via structural complementarity to enzyme active sites.
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Neuropharmacological potential , leveraging dihydroisoquinoline’s similarity to dopamine reuptake inhibitors.
Comparison with Similar Compounds
a) 2-Cyano-N-(4-sulfamoylphenyl)ethanamide Derivatives ()
Compounds such as 2-cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) and 2-cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13b) feature a sulfamoylphenyl group and a cyano-hydrazone side chain. Unlike the target compound, these lack the dihydroisoquinoline and pyran systems but share the acetamide linkage. Their synthetic routes involve diazonium salt coupling, which may differ from the multi-step alkylation or etherification required for the target compound’s dihydroisoquinoline-pyran assembly .
b) Thieno[2,3-d]pyrimidin Acetamides ()
2-[(6-Ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide incorporates a thienopyrimidine core instead of pyran. The sulfur-containing heterocycle and nitro group contrast with the target compound’s oxygen-rich pyran and acetylphenyl group. Such differences may influence solubility, metabolic stability, and target selectivity .
Morpholinone-Based Acetamides ()
Compounds like 2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide utilize a morpholin-2-one scaffold. While both classes include acetamide linkages, the morpholinone’s six-membered ring with two oxygen atoms differs electronically and sterically from the pyran-dihydroisoquinoline system. This could lead to divergent interactions with biological targets, such as kinases or GPCRs .
Chromen-4-one Derivatives ()
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide contains a chromen-4-one (coumarin-like) core. The fluorinated aromatic systems and pyrazolopyrimidine substituents highlight a focus on kinase inhibition, whereas the target compound’s dihydroisoquinoline may prioritize CNS targets due to structural resemblance to natural alkaloids .
Key Research Findings and Trends
- Synthetic Complexity: The target compound’s dihydroisoquinoline-methyl group likely requires specialized alkylation steps, as seen in ’s use of spirocyclic intermediates. This contrasts with simpler diazonium couplings () or Suzuki-Miyaura reactions () for analogous compounds.
- Thermodynamic Properties: The pyran core’s oxygen atoms could improve solubility over sulfur-containing thienopyrimidines () but reduce membrane permeability relative to morpholinones ().
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(4-acetylphenyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide?
- The synthesis typically involves multi-step reactions, including:
- Functional group protection : For example, acetylation of phenolic groups under controlled conditions (e.g., acetyl chloride in CH₂Cl₂ with Na₂CO₃ as a base) .
- Coupling reactions : Formation of the acetamide bond via nucleophilic substitution or condensation, requiring precise stoichiometry and anhydrous conditions .
- Purification : Silica gel chromatography (gradient elution with CH₂Cl₂/MeOH) and recrystallization (e.g., ethyl acetate) to achieve >95% purity .
- Key parameters: Temperature (room to 80°C), solvent polarity, and catalyst selection (e.g., Na₂CO₃ for deprotonation) .
Q. How is the molecular structure of this compound confirmed?
- Spectroscopic techniques :
- ¹H/¹³C NMR : Identifies proton environments (e.g., δ 7.69 ppm for aromatic protons) and carbonyl groups (δ ~168–170 ppm) .
- Mass spectrometry (ESI/APCI+) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 347) and fragmentation patterns .
- Chromatographic purity : HPLC with UV detection (λ = 254 nm) to verify homogeneity .
Advanced Research Questions
Q. How can reaction yields be optimized for the pyran-4-one intermediate?
- Controlled reaction conditions :
- Temperature : Maintaining 0–5°C during acetyl chloride addition minimizes side reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate cyclization steps for the pyran ring .
- Data contradiction example : Discrepancies in yield (58% vs. 70%) across studies may arise from differences in workup protocols (e.g., drying agents, filtration speed) .
Q. What strategies address conflicting bioactivity data in in vitro assays?
- Experimental design considerations :
- Dose-response curves : Test concentrations from 1 nM to 100 µM to identify IC₅₀ values .
- Control compounds : Include reference inhibitors (e.g., doxorubicin for anticancer assays) to validate assay sensitivity .
- Data normalization : Adjust for batch-to-batch variability in compound purity (e.g., HPLC-confirmed purity >98%) .
Q. How can computational methods predict biological targets for this compound?
- Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors (e.g., GPCRs) .
- Pharmacophore modeling : Map critical features (e.g., acetamide oxygen, pyran-4-one carbonyl) for target interaction .
- Validation : Compare predicted binding energies with experimental IC₅₀ values to refine models .
Methodological Challenges
Q. What analytical techniques resolve impurities in the final product?
- Troubleshooting workflow :
TLC monitoring : Detect intermediates early using CH₂Cl₂/MeOH (9:1) .
HPLC-MS : Identify co-eluting impurities (e.g., unreacted dihydroisoquinoline) .
Recrystallization optimization : Test solvents (e.g., ethanol vs. ethyl acetate) for crystal lattice selectivity .
Q. How to design stability studies for long-term storage?
- Accelerated degradation testing :
- Thermal stress : 40°C for 6 months to simulate shelf life .
- Photostability : Expose to UV light (λ = 365 nm) for 48 hours .
- Analytical endpoints : Monitor degradation via HPLC peak area reduction (>5% indicates instability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
